molecular formula C23H25N3O3 B8126061 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Cat. No.: B8126061
M. Wt: 391.5 g/mol
InChI Key: CEISXPKRQFXLCL-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS Number: 2306268-61-9) is a heterocyclic organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N3O3
  • Molecular Weight : 391.46 g/mol
  • Structural Characteristics : The compound features a benzodioxin moiety which is known to influence its biological interactions.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown that they can induce apoptosis in human promyelocytic leukemia HL-60 cells, suggesting a potential for anticancer applications .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, related benzodioxin derivatives have been studied for their inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may be attributed to several mechanisms:

  • Radical Formation : Similar compounds have been shown to produce radicals under specific conditions, which can lead to oxidative stress in cancer cells, promoting apoptosis .
  • Enzyme Interaction : The dimethylamino group may enhance binding affinity to target enzymes or receptors, affecting neurotransmitter levels or signaling pathways .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various benzodioxin derivatives on HL-60 cells. The results indicated that the presence of the benzodioxin ring system significantly increased cytotoxicity compared to non-benzodioxin-containing analogs .

Study 2: Enzyme Activity

Another investigation focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by structurally related compounds. The findings revealed that certain derivatives exhibited selective inhibition of BChE, which is beneficial for therapeutic strategies targeting cognitive decline .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 ValueReference
CytotoxicityBenzodioxin Derivative10 µM (HL-60 cells)
AChE InhibitionDimethylamino AnalogIC50 = 157.31 µM
BChE InhibitionBenzodioxin DerivativeIC50 = 46.42 µM

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-26(2)15-16-6-4-7-17(14-16)24-20-11-10-19(25-23(20)27-3)18-8-5-9-21-22(18)29-13-12-28-21/h4-11,14,24H,12-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEISXPKRQFXLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.